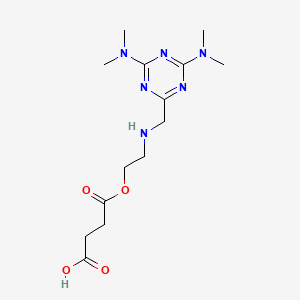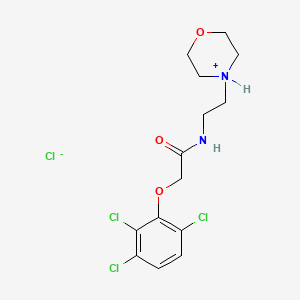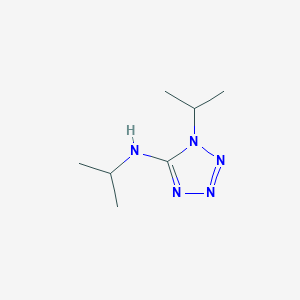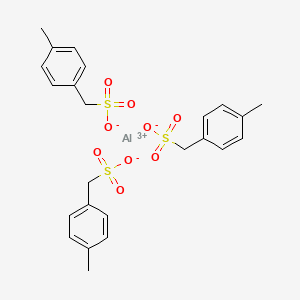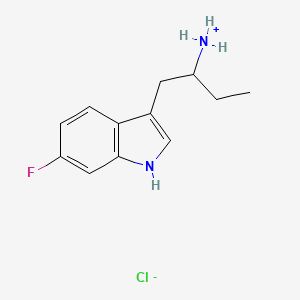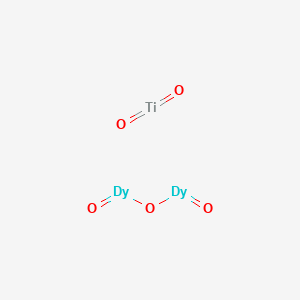
1-Benzyl-5-ethyl-5-isoamyl barbituric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-5-ethyl-5-isoamyl barbituric acid is a derivative of barbituric acid, a class of compounds known for their central nervous system depressant properties. Barbiturates have been widely used in medicine as sedatives, hypnotics, and anticonvulsants. This particular compound is characterized by the presence of benzyl, ethyl, and isoamyl groups attached to the barbituric acid core, which influences its pharmacological properties.
Méthodes De Préparation
The synthesis of 1-Benzyl-5-ethyl-5-isoamyl barbituric acid typically involves the condensation of urea with diethyl malonate, followed by alkylation and cyclization reactions. The general synthetic route can be summarized as follows:
Condensation: Urea reacts with diethyl malonate in the presence of a base to form barbituric acid.
Alkylation: The barbituric acid is then alkylated with benzyl chloride, ethyl bromide, and isoamyl bromide under basic conditions to introduce the respective substituents.
Cyclization: The final step involves cyclization to form the barbituric acid ring structure.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-Benzyl-5-ethyl-5-isoamyl barbituric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the benzyl group can be replaced by other nucleophiles.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, lithium aluminum hydride (LiAlH4) for reduction, and various acids or bases for hydrolysis .
Applications De Recherche Scientifique
1-Benzyl-5-ethyl-5-isoamyl barbituric acid has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of barbituric acid derivatives.
Biology: The compound is investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research focuses on its potential use as an anticonvulsant, sedative, or hypnotic agent.
Industry: It is used in the synthesis of other barbiturate derivatives and as a precursor in various chemical reactions
Mécanisme D'action
The mechanism of action of 1-Benzyl-5-ethyl-5-isoamyl barbituric acid involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons. This results in a sedative and anticonvulsant effect. Additionally, the compound may inhibit glutamate-induced depolarizations, further contributing to its central nervous system depressant properties .
Comparaison Avec Des Composés Similaires
1-Benzyl-5-ethyl-5-isoamyl barbituric acid can be compared with other barbituric acid derivatives such as:
Phenobarbital: Known for its anticonvulsant properties, phenobarbital has a phenyl group instead of a benzyl group.
Pentobarbital: Used as a sedative and anesthetic, pentobarbital has an ethyl and a pentyl group.
Amobarbital: Similar to pentobarbital but with an isoamyl group, used for sedation and hypnosis.
The unique combination of benzyl, ethyl, and isoamyl groups in this compound may result in distinct pharmacological properties compared to these similar compounds .
Propriétés
| 73680-98-5 | |
Formule moléculaire |
C18H24N2O3 |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
1-benzyl-5-ethyl-5-(3-methylbutyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C18H24N2O3/c1-4-18(11-10-13(2)3)15(21)19-17(23)20(16(18)22)12-14-8-6-5-7-9-14/h5-9,13H,4,10-12H2,1-3H3,(H,19,21,23) |
Clé InChI |
JNFAJTHZJGSFSA-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(=O)NC(=O)N(C1=O)CC2=CC=CC=C2)CCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(2-Chloroethyl)phenyl]octan-1-one](/img/no-structure.png)
![[2-(dimethylcarbamoyloxy)phenyl]azanium;chloride](/img/structure/B13779501.png)

